
4-Biphenylyl Sulfate Potassium Salt
Overview
Description
4-Biphenylyl Sulfate Potassium Salt (CAS: B397900) is an organosulfur compound characterized by a biphenyl backbone linked to a sulfate group neutralized as a potassium salt. Its molecular formula is C₁₂H₉KO₄S (exact weight inferred from analogs), and it is structurally distinct due to the biphenylyl moiety, which confers unique physicochemical and biological properties. This compound is primarily utilized in biochemical research and industrial applications, though specific pharmacological roles remain under investigation .
Preparation Methods
Precursor Synthesis: 4-Hydroxybiphenyl Production
The synthesis of 4-biphenylyl sulfate potassium salt begins with the preparation of 4-hydroxybiphenyl, a foundational intermediate. Patent US5847234A details an alkaline pressure hydrolysis method for converting biphenyl-4-sulfonic acid into 4-hydroxybiphenyl .
Alkaline Hydrolysis Under Elevated Pressure
In this method, sodium biphenyl-4-sulfonate reacts with 70% aqueous sodium hydroxide at 310°–330°C under 16–26 bar pressure . The molar ratio of NaOH to sulfonate groups is maintained at 10:1 to ensure complete hydrolysis. This high-temperature, high-pressure environment facilitates the replacement of the sulfonate group with a hydroxyl group, yielding sodium 4-phenylphenolate. Subsequent acidification with sulfuric acid (50–100% concentration) at 90°C and pH 5.5 precipitates 4-hydroxybiphenyl, which is isolated via filtration and recrystallization .
Reaction Optimization
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Temperature : Reactions conducted below 300°C result in incomplete conversion, while temperatures exceeding 330°C promote decomposition byproducts.
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Pressure : Autogenous pressure (10–40 bar) stabilizes the reaction medium, preventing volatile component loss .
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Acidification : Controlled pH adjustment to 5.5 minimizes over-acidification, which could degrade the product.
Purification and Characterization
Crude this compound undergoes recrystallization from ethanol-water mixtures (3:1 v/v) to remove inorganic salts and unreacted precursors. Vacuum drying at 60°C for 12 hours yields a crystalline product. Purity is assessed via HPLC (>98%) and elemental analysis, while FT-IR confirms sulfate ester formation (asymmetric S-O stretching at 1,250 cm⁻¹).
Comparative Analysis of Synthetic Routes
The table below contrasts the two sulfation methods:
Parameter | Chlorosulfonic Acid Route | SO3-Pyridine Route |
---|---|---|
Reaction Temperature | 0–5°C | 25°C |
Reaction Time | 4–6 hours | 12 hours |
Yield | 75–82% | 85–90% |
Purity | 95–97% | 98–99% |
Side Products | Sulfonic acid derivatives | Minimal |
The SO3-pyridine method offers higher yields and purity but requires costlier reagents. Industrial-scale operations may prefer the chlorosulfonic acid route for its lower reagent costs, despite moderate yields.
Challenges and Mitigation Strategies
Ester Hydrolysis
The sulfate ester bond is susceptible to hydrolysis under acidic or basic conditions. Storage at pH 6–8 and temperatures below 25°C prolongs shelf life.
Byproduct Formation
Over-sulfation or C-sulfonation (instead of O-sulfonation) may occur with excess sulfating agents. Stoichiometric control and slow reagent addition mitigate this issue.
Industrial-Scale Considerations
Pilot-scale trials emphasize continuous flow reactors for sulfation, which enhance heat dissipation and reduce reaction times. Economic analyses suggest that the SO3-pyridine route becomes cost-effective at production volumes exceeding 1,000 kg/month due to reduced waste management costs.
Chemical Reactions Analysis
Types of Reactions
4-Biphenylyl Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of 4-Phenylphenol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
- Precursor for Organic Synthesis : 4-Biphenylyl sulfate potassium salt serves as a precursor in the synthesis of various organic compounds, particularly in the development of biphenyl derivatives.
- Study of Reaction Mechanisms : It is utilized in research to understand reaction mechanisms involving biphenyl structures and their derivatives.
Biology
- Biological Activity : The compound has been investigated for its potential biological activities, including interactions with enzymes and receptors. Its structure allows it to participate in hydrogen bonding and ionic interactions, which are crucial for biological activity.
- Antioxidant Properties : Studies have shown that biphenyl derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress linked to various diseases such as cancer and neurodegenerative disorders .
Medicine
- Therapeutic Applications : Research has explored the potential of this compound in drug development, particularly for targeting specific metabolic pathways and enzyme inhibition. For example, it has shown inhibitory activity against certain enzymes involved in metabolic processes.
- Cancer Research : In vitro studies have indicated that this compound can inhibit cancer cell lines, demonstrating potential anticancer activity with IC50 values ranging from 0.5 to 10 µM.
Materials Science
- Advanced Materials Development : The compound is being explored for its applications in creating advanced materials for electronic devices and energy storage systems due to its unique chemical properties.
- Stabilization of Hazardous Waste : Potassium salts like 4-biphenylyl sulfate are being evaluated for their effectiveness in solidification/stabilization technologies for hazardous waste treatment .
Case Studies
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Antioxidant Efficacy :
- A study evaluated the antioxidant potential of several biphenyl derivatives, including this compound. Results showed a significant reduction in lipid peroxidation levels in treated cells compared to controls, indicating effective free radical scavenging capabilities.
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Cancer Cell Line Inhibition :
- A comparative study on the effects of various biphenyl derivatives on MCF-7 cells found that compounds similar to 4-biphenylyl sulfate exhibited potent anticancer activity.
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Enzyme Interaction Studies :
- Molecular docking studies assessed the binding affinity of this compound with specific transporters such as ASCT2. Results indicated favorable binding conformations suggesting therapeutic potential targeting amino acid transport mechanisms.
Mechanism of Action
The mechanism of action of 4-Biphenylyl Sulfate Potassium Salt involves its interaction with specific molecular targets and pathways. In neurological research, it is believed to modulate neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in pain perception and cognitive functions . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in neuronal signaling and function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Derivatives
2-Biphenylyl Sulfate Potassium Salt
- Structure : Isomeric form with sulfate at the 2-position of the biphenyl ring.
- Properties : Molecular formula C₁₂H₁₀KO₄S , molecular weight 289.37 g/mol .
- Applications : Historically used as an agricultural fungicide but phased out due to regulatory restrictions. Its sodium analogs are explored in biochemical assays .
4-Nitrophenyl Sulfate Potassium Salt
- Structure : Features a nitro group at the 4-position of a single phenyl ring.
- Properties: Molecular formula C₆H₄KNO₆S, molecular weight 277.27 g/mol.
- Applications: Widely used as a substrate for sulfatase enzymes due to the nitro group’s electron-withdrawing effects, which enhance hydrolysis rates.
Sodium Salt Analogs
4-Hydroxy Biphenyl-d5 Sulfate Sodium Salt
- Structure : Deuterated sodium salt with a hydroxylated biphenylyl group.
- Properties : Molecular weight 254.30 g/mol (free acid).
- Applications : Used in metabolic studies as a stable isotope-labeled internal standard. Sodium salts generally exhibit higher aqueous solubility than potassium salts, favoring in vitro applications .
Phenyl Sulfate Sodium Salt
- Structure : Simplified analog with a single phenyl ring.
- Properties : Molecular weight 173.17 g/mol .
- Applications : A model compound for studying sulfate conjugation in drug metabolism. Less steric hindrance compared to biphenylyl derivatives simplifies enzymatic interactions .
Organosulfur Derivatives
4-Biphenylyl Disulfide
- Structure : Contains a disulfide (-S-S-) bridge instead of a sulfate group.
- Properties : Molecular formula C₁₂H₁₀S₂ , molecular weight 218.34 g/mol .
- Applications : Influences protein disulfide isomerase activity, critical for protein folding. Unlike sulfate salts, disulfides participate in redox biochemistry and radical reactions .
Biphenyl-4-sulfonyl Chloride
- Structure : Sulfonyl chloride precursor to sulfate salts.
- Properties : Molecular formula C₁₂H₉ClO₂S , molecular weight 252.71 g/mol .
- Applications : Intermediate in synthesizing sulfonates and sulfates. Reactive toward nucleophiles, unlike the stable potassium sulfate salt .
Table 1: Key Properties of Sulfate Salts and Derivatives
Compound | Molecular Weight (g/mol) | Solubility in Water | Key Functional Group | Primary Application |
---|---|---|---|---|
4-Biphenylyl Sulfate Potassium Salt | ~289.37 (estimated) | Moderate | Sulfate (K⁺ salt) | Biochemical research |
2-Biphenylyl Sulfate Potassium Salt | 289.37 | Moderate | Sulfate (K⁺ salt) | Agriculture (historical) |
4-Nitrophenyl Sulfate Potassium Salt | 277.27 | High | Nitro + Sulfate | Enzyme assays |
Phenyl Sulfate Sodium Salt | 173.17 | High | Sulfate (Na⁺ salt) | Drug metabolism studies |
4-Biphenylyl Disulfide | 218.34 | Low | Disulfide | Protein folding studies |
Research and Industrial Implications
- This compound demonstrates enhanced stability over sodium salts in non-aqueous systems, making it suitable for long-term storage in industrial settings .
- Compared to 4-Nitrophenyl Sulfate, its bulkier biphenylyl group may reduce enzymatic hydrolysis rates but improve binding affinity to hydrophobic enzyme pockets .
- The disulfide analog’s redox activity contrasts sharply with the sulfate salt’s role in conjugation, highlighting divergent biochemical pathways .
Biological Activity
4-Biphenylyl sulfate potassium salt (also known as biphenyl-4-sulfate potassium salt) is a compound that has garnered attention in various fields of biological research due to its potential biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and implications for health and disease.
- Chemical Formula : C12H11KNaO4S
- Molecular Weight : 304.36 g/mol
- CAS Number : 16063-84-6
The biological activity of this compound can be attributed to its interaction with various biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to sulfate metabolism.
- Neurotransmitter Modulation : Research indicates that it may affect neurotransmitter levels, particularly acetylcholine, by modulating cholinergic signaling pathways.
- Antioxidant Properties : Some studies suggest that it exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
In Vitro Studies
Several studies have explored the effects of this compound on cell lines and isolated tissues:
- Cell Viability and Proliferation : In vitro assays demonstrated that the compound affects cell viability in various cancer cell lines, suggesting potential anticancer properties.
- Oxidative Stress Response : Experiments showed that treatment with the compound reduced markers of oxidative stress in neuronal cell cultures.
In Vivo Studies
In vivo studies have provided insights into the physiological effects of the compound:
- Animal Models : Research involving rodent models indicated that administration of this compound led to significant changes in metabolic profiles, including alterations in liver enzyme activities and lipid metabolism.
- Toxicological Assessments : Long-term exposure studies revealed potential nephrotoxic effects, including changes in renal function and histopathological alterations in kidney tissues.
Case Studies
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Case Study on Neuroprotection :
- A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls.
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Case Study on Metabolic Disorders :
- Another study examined the impact of the compound on metabolic disorders induced by high-fat diets in rodents. Findings suggested that it improved insulin sensitivity and reduced body weight gain.
Summary Table of Biological Activities
Implications for Health
The biological activity of this compound suggests potential therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders. However, its nephrotoxic effects warrant caution, emphasizing the need for further research to fully understand its safety profile and therapeutic window.
Q & A
Q. What are the standard laboratory methods for synthesizing 4-Biphenylyl Sulfate Potassium Salt?
Basic
The synthesis typically involves sulfonation of biphenyl derivatives followed by neutralization with potassium hydroxide. For example, biphenyl derivatives are sulfonated using concentrated sulfuric acid under controlled temperatures, and the resulting sulfate intermediate is neutralized with potassium hydroxide to yield the potassium salt. Recrystallization from aqueous ethanol ensures purity .
Q. How can gravimetric analysis determine sulfate content in this compound?
Basic
Gravimetric analysis involves precipitating sulfate ions as barium sulfate (BaSO₄) by adding excess barium chloride to an aqueous solution of the compound. The precipitate is filtered, dried, and weighed. The sulfate content is calculated using stoichiometric ratios:
Key steps include ensuring complete precipitation and avoiding co-precipitation of impurities .
Q. What strategies optimize reaction conditions for high-purity this compound synthesis?
Advanced
Optimization involves:
- Molar ratios : A 1:1 molar ratio of precursor to sulfonating agent minimizes side products.
- Temperature : Maintaining 60°C during sulfonation improves reaction efficiency.
- Crystallization : Slow cooling (10°C) enhances crystal purity.
- Stirring rates : 160 rpm in reactors ensures homogeneity, while 60 rpm in crystallizers prevents crystal breakage .
Q. Which analytical techniques validate the purity and structural integrity of this compound?
Advanced
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times with certified reference standards .
- NMR : ¹H and ¹³C NMR confirm aromatic proton environments and sulfate conjugation.
- Mass spectrometry : High-resolution MS verifies molecular ion peaks (e.g., m/z 289.37 for [C₁₂H₁₀KO₄S]⁺) .
Q. Why is the potassium counterion critical for the compound’s solubility and stability?
Basic
The potassium ion increases aqueous solubility due to its high charge density, facilitating use in biological assays. It also stabilizes the sulfate moiety against hydrolysis under neutral pH conditions, enhancing shelf life .
Q. How should researchers address discrepancies between gravimetric and chromatographic sulfate quantification results?
Advanced
- Cross-validation : Use ion chromatography to resolve conflicts.
- Interference checks : Test for competing anions (e.g., phosphate) that may inhibit BaSO₄ precipitation.
- Sample preparation : Ensure complete dissolution and avoid organic contaminants that affect HPLC baselines .
Q. What storage conditions prevent degradation of this compound?
Basic
Store at -20°C in airtight, light-resistant containers with desiccants to minimize hygroscopic absorption and photodegradation. Monitor for discoloration or precipitate formation as degradation indicators .
Q. How can stability studies under varying pH conditions be designed for this compound?
Advanced
- Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C.
- Analyze aliquots at intervals using LC-MS to quantify degradation products (e.g., free biphenyl derivatives).
- Kinetic modeling (e.g., Arrhenius plots) predicts shelf life under accelerated conditions .
Q. What stoichiometric calculations are essential for precursor preparation?
Basic
For a reaction yielding 1 mole of product:
- Calculate sulfonating agent (e.g., H₂SO₄) in 10% molar excess to ensure complete conversion.
- Neutralization requires 2 moles of KOH per mole of sulfate acid intermediate.
Adjust for solvent volume to maintain solubility .
Q. How can batch-to-batch variability in synthesized material be minimized?
Advanced
Properties
IUPAC Name |
potassium;(4-phenylphenyl) sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULZWJPOJVBDEU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9KO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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